![molecular formula C19H24N4O3S B2376997 N-(3,4-dimethoxyphenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1029791-02-3](/img/structure/B2376997.png)
N-(3,4-dimethoxyphenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide, also known as DPA-714, is a small molecule that is used in scientific research for its ability to bind to a specific receptor in the brain called the translocator protein (TSPO). TSPO is found in high concentrations in the mitochondria of cells and is involved in a variety of processes, including the regulation of inflammation and oxidative stress. DPA-714 has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, cancer, and inflammation.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Potential : Researchers have investigated the compound’s potential as an anticancer agent. Its unique structure may interfere with cancer cell growth pathways, making it a candidate for further study in cancer therapy .
- Targeted Drug Delivery : The compound’s specific chemical features could be harnessed for targeted drug delivery systems. By attaching therapeutic payloads to its scaffold, it may enhance drug delivery to specific tissues or cells .
Photodynamic Therapy (PDT)
- Photosensitizer : Thieno[3,4-d]pyrimidin-4(1H)-thione, a derivative of this compound, has shown promise as a heavy-atom-free photosensitizer for PDT. PDT involves light activation of photosensitizers to generate reactive oxygen species, which selectively damage cancer cells. Further development in this area is warranted .
Materials Science and Organic Electronics
- Semiconducting Properties : The compound’s aromatic structure suggests potential as a semiconducting material. Researchers explore its use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Computational Chemistry and Molecular Modeling
- Quantum Mechanical Studies : Computational chemistry techniques, including density functional theory (DFT), can elucidate the compound’s electronic structure, reactivity, and interactions. Such studies aid in predicting its behavior in various environments .
Chemical Synthesis and Methodology
- Synthetic Strategies : Researchers investigate efficient synthetic routes to access this compound and its derivatives. Novel methodologies for its preparation contribute to the advancement of synthetic organic chemistry .
Biological Activity and Pharmacology
- Receptor Binding Studies : The compound’s interaction with specific receptors (e.g., GPCRs, kinases) is of interest. Understanding its binding affinity and selectivity informs drug design and optimization .
- Neuropharmacology : Given its structural resemblance to other bioactive compounds, investigations into its potential effects on the nervous system are ongoing .
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-25-15-7-6-14(10-16(15)26-2)22-18(24)12-27-19-11-17(20-13-21-19)23-8-4-3-5-9-23/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVGTWHKRZJEIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCCCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide |
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